molecular formula C42H52ClCuN5 B120263 Copper benzochlorin CAS No. 145582-83-8

Copper benzochlorin

货号: B120263
CAS 编号: 145582-83-8
分子量: 725.9 g/mol
InChI 键: RSDZGRLHEQWQBK-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copper benzochlorin, also known as this compound, is a useful research compound. Its molecular formula is C42H52ClCuN5 and its molecular weight is 725.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Scientific Research Applications

  • Photodynamic Therapy (PDT)
    • Copper benzochlorin has been studied extensively as a PS in PDT. It demonstrates significant tumoricidal effects when activated by specific wavelengths of light. For instance, studies have shown that it can effectively reduce tumor blood flow and induce necrosis in various cancer models, such as murine leukemia and bladder cancer .
  • Mechanisms of Action
    • The mechanism involves the generation of singlet oxygen and other ROS, which lead to oxidative stress in cancer cells. The iminium salt form of this compound has been particularly noted for its ability to overcome multidrug resistance (MDR) in certain cancer cell lines by enhancing cellular uptake and reducing efflux mediated by P-glycoprotein .
  • Resistance Mechanisms
    • Research indicates that while this compound can induce resistance in some cell lines, it also provides insights into overcoming MDR through structural modifications and combination therapies . For example, its effectiveness was demonstrated even in P388/ADR murine leukemia cells resistant to conventional therapies.

Table 1: Efficacy of this compound in Various Cancer Models

Study ReferenceCancer ModelPhotosensitizer UsedOutcome
AY-27 TumorThis compoundSignificant tumor reduction observed
P388/ADR LeukemiaThis compound Iminium SaltOvercame drug resistance; enhanced cytotoxicity
Rat Bladder TumorCopper OctaethylbenzochlorinEffective in reducing tumor size with minimal side effects
  • AY-27 Tumor Model : In vivo studies demonstrated that this compound effectively reduced tumor size when used alongside light activation from xenon arc lamps or pulsed lasers .
  • P388/ADR Murine Leukemia : The iminium salt variant showed enhanced accumulation within resistant cell lines, indicating potential for overcoming MDR through targeted delivery strategies .
  • Rat Bladder Tumor : Efficacy was noted with minimal skin photosensitization effects, highlighting its safety profile during treatment .

常见问题

Q. Basic: What are the established synthetic pathways for copper benzochlorin, and what are their key methodological challenges?

Answer:
this compound synthesis typically involves modifying porphyrin precursors through reactions such as Diels-Alder cycloaddition or nitro-monobenzoporphyrin derivatization. For example, one approach involves reacting nitro-monobenzoporphyrins with malononitrile in THF under reflux with K₂CO₃ as a base, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Key challenges include:

  • Metal chelation stability : Substituting zinc with copper(II) in porphyrin precursors often fails to yield desired products, potentially due to redox instability or ligand dissociation during oxidation steps .
  • Oxidation efficiency : DDQ may regenerate metal-free porphyrins instead of forming benzochlorins, necessitating alternative oxidizing agents or reaction conditions .
  • Purification : MALDI-TOF mass spectrometry is critical for verifying intermediate structures and identifying byproducts .

Q. Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Robust characterization requires a multi-technique approach:

  • UV-Vis/NIR spectroscopy : Identify Q-band absorption shifts (600–800 nm) to confirm benzochlorin formation versus porphyrin precursors .
  • Mass spectrometry (MALDI-TOF) : Detect molecular ion peaks to validate target compound synthesis and rule byproduct formation (e.g., demetalation artifacts) .
  • ¹H/¹³C NMR : Resolve aromatic proton environments to confirm regioselective functionalization. Note: Paramagnetic copper(II) may broaden signals, requiring low-temperature measurements .
  • Elemental analysis : Verify metal content (e.g., Cu%) to ensure stoichiometric incorporation .

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound derivatives?

Answer:
Contradictions often arise from subtle experimental variables. Mitigation strategies include:

  • Systematic replication : Reproduce protocols exactly, noting solvent purity, degassing methods, and inert atmosphere conditions, which influence metalation efficiency .
  • Controlled comparative studies : Test alternative metals (e.g., Zn vs. Cu) or oxidizing agents (e.g., DDQ vs. chloranil) to isolate factors affecting product stability .
  • Data triangulation : Cross-reference XRD, EPR, and EXAFS to resolve ambiguities in metal coordination geometry or oxidation states .
  • Meta-analysis : Use literature databases (e.g., SciFinder, Reaxys) to identify trends across studies and isolate outlier methodologies .

Q. Advanced: What frameworks guide the design of mechanistic studies on this compound’s photophysical behavior?

Answer:
Mechanistic studies should integrate:

  • PICO framework : Define P opulation (e.g., excited-state species), I ntervention (light wavelength, solvent), C omparison (free-base vs. metalated analogs), and O utcomes (quantum yield, singlet oxygen generation) .
  • Time-resolved spectroscopy : Employ pump-probe transient absorption to track excited-state decay pathways and intersystem crossing rates .
  • Computational modeling : Use DFT or TD-DFT to predict electronic transitions and compare with experimental spectra .
  • Ethical rigor : Adhere to safety protocols for handling photosensitizers and cytotoxic intermediates .

Q. Advanced: How should researchers address discrepancies in biological activity data for this compound in photodynamic therapy (PDT) studies?

Answer:
Discrepancies may stem from biological model variability or experimental design. Address them via:

  • Standardized assays : Use validated cell lines (e.g., HeLa, MCF-7) and control groups (e.g., dark toxicity vs. irradiated samples) to normalize activity comparisons .
  • Dosimetry controls : Report light fluence (J/cm²), drug concentration (IC₅₀), and incubation time to enable cross-study replication .
  • Meta-regression : Analyze published IC₅₀ values using PRISMA guidelines to identify confounding variables (e.g., nanoparticle formulations vs. free compounds) .

Q. Basic: What literature search strategies optimize the discovery of primary studies on this compound?

Answer:

  • Keyword optimization : Combine terms like "this compound synthesis," "photodynamic therapy," and "spectroscopic characterization" with Boolean operators (AND/OR) .
  • Database filters : Limit searches to peer-reviewed journals in PubMed, Web of Science, or ACS Publications, excluding preprints and non-English sources .
  • Citation tracking : Use Google Scholar’s "Cited by" feature to identify seminal papers and recent advancements .

属性

CAS 编号

145582-83-8

分子式

C42H52ClCuN5

分子量

725.9 g/mol

IUPAC 名称

copper;N,N-dimethyl-1-(12,13,17,18,22,23,27,27-octaethyl-8,24,25-triaza-26-azanidahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1(24),2(7),3,5,8,11,13,15,17,19(25),20,22-dodecaen-10-ylidene)methanamine;chloride

InChI

InChI=1S/C42H52N5.ClH.Cu/c1-11-25-26(12-2)35-23-37-28(14-4)30(16-6)39(45-37)32(24-47(9)10)41-42(17-7,18-8)33-21-19-20-31(40(33)46-41)38-29(15-5)27(13-3)36(44-38)22-34(25)43-35;;/h19-24H,11-18H2,1-10H3;1H;/q-1;;+2/p-1

InChI 键

RSDZGRLHEQWQBK-UHFFFAOYSA-M

SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2]

规范 SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2]

同义词

CDS1 photosensitizer
copper benzochlorin
copper(II) alpha-meso-N,N'-dimethyloctaethylbenzochlorin iminium chloride

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。